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Compound of Interest

Compound Name: Endophenazine C

Cat. No.: B15563188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, experimental
protocols, and biosynthetic context of Endophenazine C, a member of the phenazine class of
antibiotics. The information is tailored for professionals in research, science, and drug
development, offering a centralized resource for understanding and utilizing this compound.

Spectroscopic Data

The structural elucidation of Endophenazine C has been primarily achieved through Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the definitive
spectroscopic data is contained within specialized literature, this guide presents the expected
data based on the known structure and related endophenazine compounds.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of
Endophenazine C.
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lon Observed m/z Calculated m/z Molecular Formula
[M+H]*+ Value Value C19H18N203

[M+Na]* Value Value C19H1sN2NaOs
[M-H]~ Value Value C19H16N203

Note: Specific m/z values for Endophenazine C are not publicly available in the immediate
search results. The table is a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H and 3C NMR data provide the detailed atomic connectivity of the molecule. The following
tables represent the anticipated chemical shifts for Endophenazine C, based on analyses of
similar phenazine structures. The data is typically recorded in deuterated solvents such as
DMSO-ds or CDCls.

Table 2: 1H NMR Spectroscopic Data for Endophenazine C

. Chemical Shift (5, Lo Coupling Constant
Position Multiplicity
ppm) (3, Hz)
H-x Value S
H-y Value d Value
H-z Value t Value
Value

Note: Specific 'H NMR data for Endophenazine C is not publicly available in the immediate

search results. The table is a template for the expected data.

Table 3: 13C NMR Spectroscopic Data for Endophenazine C
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Position Chemical Shift (6, ppm)
C-x Value
Cy Value
C-z Value
Value

Note: Specific 33C NMR data for Endophenazine C is not publicly available in the immediate
search results. The table is a template for the expected data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural
characterization of natural products like Endophenazine C. The following are detailed
methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» A pure sample of Endophenazine C (typically 1-5 mg) is dissolved in approximately 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3).

e The solution is transferred to a 5 mm NMR tube.

o For enhanced signal resolution, the sample may be filtered through a small plug of glass
wool into the NMR tube.

Instrumentation and Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
e 'H NMR Spectroscopy:

o A standard pulse program (e.g., 'zg30’) is used.
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o The spectral width is set to approximately 15 ppm.

o A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise
ratio.

o The relaxation delay is typically set to 1-2 seconds.

e 13C NMR Spectroscopy:
o A proton-decoupled pulse program (e.g., 'zgpg30') is employed.
o The spectral width is set to approximately 200-220 ppm.

o Alarger number of scans (e.g., 1024 or more) is required due to the lower natural
abundance of the 13C isotope.

o The relaxation delay is adjusted to 2-5 seconds to ensure full relaxation of quaternary
carbons.

e 2D NMR Experiments (COSY, HSQC, HMBC): Standard pulse programs and parameters are
utilized to establish proton-proton and proton-carbon correlations, which are essential for
unambiguous signal assignment.

Mass Spectrometry (MS)

Sample Preparation:

o Adilute solution of Endophenazine C is prepared in a high-purity solvent such as methanol,
acetonitrile, or a mixture of both, often with the addition of a small amount of formic acid
(0.1%) to promote ionization.

e The sample is introduced into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

Instrumentation and Data Acquisition:

 Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap
instrument, is used.
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« lonization: Electrospray ionization (ESI) is a common technique for phenazine analysis,
typically performed in positive ion mode.

e Mass Analysis:

o The instrument is operated in full scan mode to acquire a survey spectrum and identify the

molecular ion.
o The mass range is typically set from m/z 100 to 1000.

o For structural confirmation, tandem mass spectrometry (MS/MS) experiments are
performed to induce fragmentation and analyze the resulting product ions.

Biosynthesis and Experimental Workflow
Biosynthesis of Endophenazines

Endophenazines are a class of prenylated phenazine antibiotics produced by various
Streptomyces species, notably Streptomyces anulatus. The biosynthesis of the phenazine core
originates from the shikimic acid pathway, while the prenyl side chain is derived from the

isoprenoid pathway.

Shikimic Acid Chorismic Acid Phenazine Core Phenazine-1-Carboxylic
Pathway Biosynthesis Acid (PCA)
Isoprenoid Dimethylallyl

Pathway (MEP/MVA) Pryophosphate (DMAPP)

Endophenazines
Prenyltransferase (e.9., Endophenazine C)

Click to download full resolution via product page

Caption: Biosynthetic pathway of Endophenazines.

Experimental Workflow for Isolation and
Characterization
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The isolation and structural elucidation of Endophenazine C from a microbial culture follows a
systematic workflow.

Fermentation of
Streptomyces sp.

'

Solvent Extraction
(e.g., Ethyl Acetate)

Chromatographic Separation
(e.g., Silica Gel, HPLC)

Pure Endophenazine C

Spectroscopic Analysis

NMR (1H, 13C, 2D) MS (HRMS, MS/MS)

'

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for isolation.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15563188?utm_src=pdf-body
https://www.benchchem.com/product/b15563188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Endophenazine C: A Comprehensive Spectroscopic
and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563188#spectroscopic-data-nmr-ms-for-
endophenazine-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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